Nicorandil

Catalog No.
S537169
CAS No.
65141-46-0
M.F
C8H9N3O4
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicorandil

CAS Number

65141-46-0

Product Name

Nicorandil

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)

InChI Key

LBHIOVVIQHSOQN-UHFFFAOYSA-N

SMILES

Array

solubility

Partly miscible

Synonyms

2 Nicotinamidethyl Nitrate, 2 Nicotinamidoethyl Nitrate, 2-Nicotinamidethyl Nitrate, 2-Nicotinamidoethyl Nitrate, Adancor, Dancor, Ikorel, Nicorandil, Nitrate, 2-Nicotinamidethyl, Nitrate, 2-Nicotinamidoethyl, SG 75, SG-75, SG75

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]

The exact mass of the compound Nicorandil is 211.0593 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Niacinamide. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nicorandil is a specialized nicotinamide derivative that functions as a dual-action cardiovascular agent, uniquely combining the properties of a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener [1]. Unlike standard pure nitrates or pure K-ATP openers, this dual mechanism allows for balanced vasodilation—reducing both preload and afterload—while providing distinct mitochondrial preconditioning effects [2]. In procurement and material selection, Nicorandil is highly valued as a benchmark compound for ischemia-reperfusion modeling, cardioprotection assays, and the development of moisture-resistant pharmaceutical formulations. Its distinct pharmacological profile and specific handling requirements make it a critical active pharmaceutical ingredient (API) for advanced cardiovascular research and specialized dosage form development.

Substituting Nicorandil with standard long-acting nitrates (such as isosorbide mononitrate or isosorbide dinitrate) fails in chronic experimental models because standard nitrates rapidly induce tolerance and oxidative stress, leading to endothelial dysfunction [1]. Conversely, replacing it with pure K-ATP channel openers like cromakalim omits the NO-mediated preload reduction, altering the hemodynamic baseline. From a processability and formulation standpoint, Nicorandil cannot be treated like generic stable APIs; it is highly susceptible to moisture-induced hydrolysis of its nitrate ester, liberating nitric acid and N-(2-hydroxyethyl)nicotinamide [2]. This necessitates strict procurement of anhydrous grades and the use of specialized hydrophobic excipients (e.g., polydimethyl siloxanes) during formulation, making generic handling protocols inadequate.

Formulation Stability and Hydrolysis Kinetics

Nicorandil exhibits extreme sensitivity to moisture, which dictates strict handling and formulation parameters. In a 5% aqueous solution at pH 7 and 60°C, Nicorandil loses nearly 20% of its active titer within just 12 hours due to the rapid hydrolysis of its nitrate ester [1]. In contrast, the dry crystalline powder exhibits no appreciable quantitative degradation under identical temperature conditions. This necessitates the use of moisture-free environments and specialized excipients, such as polydimethyl siloxanes, to maintain API integrity during compression and storage.

Evidence DimensionAPI Titer Loss (Hydrolysis)
Target Compound Data~20% loss of titer in 12 hours (5% aqueous solution, 60°C)
Comparator Or BaselineDry crystalline powder (No appreciable quantitative variation)
Quantified DifferenceMassive acceleration of degradation in aqueous/humid conditions
ConditionspH 7, 60°C, 12-hour duration

Buyers and formulators must procure anhydrous grades and utilize hydrophobic excipients to prevent rapid degradation during R&D and manufacturing.

Cardioprotective Efficacy via Infarct Size Reduction

In clinical models of ST-segment elevation myocardial infarction (STEMI) undergoing reperfusion, intravenous Nicorandil provides significant cardioprotection not seen in standard control groups. Cardiac magnetic resonance (CMR) imaging at 5 to 7 days post-reperfusion demonstrated that Nicorandil reduced absolute infarct size to 26.5 ± 17.1 g, compared to 32.4 ± 19.3 g in the placebo control group (P=0.022) [1]. This preconditioning effect is driven by its action on mitochondrial K-ATP channels.

Evidence DimensionMyocardial Infarct Size (CMR Imaging)
Target Compound Data26.5 ± 17.1 g
Comparator Or BaselinePlacebo Control (32.4 ± 19.3 g)
Quantified Difference18.2% absolute reduction in infarct size
ConditionsIntravenous administration prior to primary percutaneous coronary intervention (STEMI model)

Establishes Nicorandil as the preferred API for studying ischemic preconditioning and myocardial salvage, outperforming standard reperfusion alone.

Avoidance of Nitrate Tolerance and Endothelial Dysfunction

A major limitation of standard nitrates is the rapid development of tolerance and subsequent endothelial damage due to free radical accumulation. In a 3-month comparative study, continuous use of isosorbide dinitrate (ISDN) was associated with significantly worsened flow-mediated dilation (FMD) [1]. In contrast, Nicorandil improved endothelial function and showed no progression of atherosclerosis, maintaining its efficacy without inducing tolerance.

Evidence DimensionEndothelial Function (Flow-Mediated Dilation at 3 months)
Target Compound DataImproved FMD (No tolerance development)
Comparator Or BaselineIsosorbide dinitrate (ISDN) (Significantly worsened FMD)
Quantified DifferenceDivergent outcomes in chronic endothelial health and tolerance
Conditions3-month continuous administration in ischemic heart disease models

Makes Nicorandil essential for chronic cardiovascular efficacy models where standard NO donors fail due to tachyphylaxis and oxidative stress.

Mechanistic Differentiation from Pure Nitrates

Nicorandil's cardioprotective mechanism is fundamentally distinct from pure nitrates like glyceryl trinitrate (GTN). In canine models, Nicorandil reduced infarct size to 12.2 ± 3.2% of the area at risk (vs. 25.7 ± 4.1% control), an effect that was completely abolished by the K-ATP blocker glibenclamide [1]. Conversely, GTN's infarct-reducing effect (13.0 ± 3.1%) was reversed by methylene blue but unaffected by glibenclamide, proving that Nicorandil's primary tissue-salvage mechanism relies on K-ATP channel opening rather than its NO-donor properties.

Evidence DimensionInfarct Size Reduction Pathway
Target Compound DataNicorandil (12.2% infarct size; blocked by glibenclamide)
Comparator Or BaselineGlyceryl trinitrate (13.0% infarct size; blocked by methylene blue)
Quantified DifferenceComplete mechanistic divergence in cardioprotection pathways
ConditionsCanine ischemia-reperfusion model with selective channel blockers

Validates the procurement of Nicorandil specifically for K-ATP-dependent pathway research, where standard NO donors are mechanistically inappropriate.

Moisture-Sensitive Formulation and Excipient Compatibility Testing

Because Nicorandil rapidly hydrolyzes in the presence of moisture (losing ~20% titer in 12 hours at 60°C in aqueous conditions), it serves as a rigorous benchmark API for developing advanced moisture-barrier formulations. It is the ideal candidate for validating the efficacy of hydrophobic matrices, such as polydimethyl siloxane dispersions, direct compression techniques, and specific organic dibasic acid stabilizers in pharmaceutical R&D [1].

Ischemic Preconditioning and Myocardial Salvage Models

Driven by its proven ability to reduce absolute infarct size via mitochondrial K-ATP channel opening (reducing infarct mass by over 18% compared to controls), Nicorandil is the preferred pharmacological agent for in vivo and ex vivo models of ischemia-reperfusion injury. It allows researchers to isolate K-ATP-mediated cardioprotection from standard NO-driven vasodilation [2].

Chronic Vasodilation and Endothelial Function Assays

In long-term cardiovascular studies where standard nitrates (like ISDN or ISMN) introduce confounding variables via nitrate tolerance and oxidative stress, Nicorandil is the optimal choice. Its dual mechanism preserves flow-mediated dilation and prevents the progression of endothelial dysfunction, making it essential for chronic efficacy and safety modeling [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

211.05930578 Da

Monoisotopic Mass

211.05930578 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

92-93

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

260456HAM0

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (60.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the prevention and treatment of chronic stable angina pectoris and reduction in the risk of acute coronary syndromes.

Pharmacology

Nicorandil is a potassium channel opener with nitrovasodilator (NO donor) actions, making it both an arterial and a venous dilator [T28]. It causes sustained dilation of both the arterial resistance and conductive vessels that increases coronary blood flow, however the effect of the drug on coronary arteries does not involve the coronary steal phenomenon [L887]. Activation of potassium channels lead to hyperpolarization of the smooth muscle cells, followed by arterial dilation and afterload reduction. Nicorandil is shown to increase pooling in the capacitance vessels with a decrease in preload through relaxing the venous vascular system. Overall, improved blood flow and reduced infarct size are achieved through reduction of end-diastolix pressure and decreased extravascular component of vascular resistance [L887]. Open studies showed the effectiveness of nicorandil treatment on various types of angina pectoris [A20327].
Nicorandil is a niacinamide derivative, a plasma membrane adenosine triphosphate (ATP)-sensitive potassium (K+) (KATP) channel activator and a nitric oxide (NO) donor, with vasodilatory, antihypertensive and potential cardio- and lung-protective activities. Upon administration, nicorandil binds to and opens KATP channels, which causes relaxation of vascular smooth muscles, stimulates vasodilatation, reduces vasoresistance, decreases blood pressure and protects the myocardium against ischemia. In addition, nicorandil exerts nitrate-like properties, through the stimulation of guanylate cyclase, the downregulation of Rho-kinase activity and the further promotion of venous vasodilation. Although the mechanism of action has not been fully elucidated, nicorandil may exhibit protective activity against radiation-induced lung and heart toxicity, possibly by preventing both accumulation of reactive oxygen species (ROS) and ROS-induced cellular damage.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX16 - Nicorandil

Mechanism of Action

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65141-46-0

Absorption Distribution and Excretion

Following oral administration, nicorandil is well absorbed from the gastrointestinal tract with the oral bioavailability of 75% with the maximum peak plasma concentration (Cmax) reached within 30-60 minutes. The mean Cmax is Cmax then is approximately 300 ng/ml. Steady-state plasma concentrations of nicorandil usually are reached within approximately 96-120 h after twice daily dosing (10 or 20mg).
The main route of elimination is the kidney with more than 60% of the administered dose was eliminated in the urine 24 hours after dosing. Only approximately 1% of nicorandil is excreted unchanged in the urine, and the remaining compounds are mainly the denitrated metabolite (9%) and its derivatives (e.g. nicotinuric acid 6%, nicotinamide 1%, N-methylnicotinamide < 1% and nicotinic acid < 1%). Less than 2% of administered dose is excreted through the biliary system.
After oral (and i.v.) administration of the drug, the apparent volume of distribution is approximately 1.0-1.4 L/kg body weight.
The total body clearance is approximately 1.15 L/min.

Metabolism Metabolites

Nicorandil undergoes extensive hepatic metabolism. The main biotransformation pathways of nicorandil are denitration, followed by subsequent nicotinamide metabolism. The main pharmacologically inactive denitrated metabolite 2-nicotinamidoethanol can be detected in the urine. The derivatives formed from the nicotinamide metabolism of denitrated products are nicotinuric acid, nicotinamide, N-methylnicotinamide and nicotinic acid.

Wikipedia

Nicorandil

Biological Half Life

The elimination half life is approximately 1 hour.

Dates

Last modified: 08-15-2023
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5: Lee TM, Lin SZ, Chang NC. Nicorandil regulates the macrophage skewing and ameliorates myofibroblasts by inhibition of RhoA/Rho-kinase signalling in infarcted rats. J Cell Mol Med. 2017 Nov 9. doi: 10.1111/jcmm.13130. [Epub ahead of print] PubMed PMID: 29119680.
6: Tabeshmehr P, Husnain HK, Salmannejad M, Sani M, Hosseini SM, Khorraminejad Shirazi MH. Nicorandil potentiates sodium butyrate induced preconditioning of neurons and enhances their survival upon subsequent treatment with H(2)O(2). Transl Neurodegener. 2017 Oct 30;6:29. doi: 10.1186/s40035-017-0097-1. eCollection 2017. PubMed PMID: 29093814; PubMed Central PMCID: PMC5662071.
7: Jeong SH, Kim H. Acute intractable headache and oculomotor nerve palsy associated with nicorandil: A case report. Am J Emerg Med. 2017 Dec;35(12):1988.e3-1988.e5. doi: 10.1016/j.ajem.2017.10.006. Epub 2017 Oct 5. PubMed PMID: 29033341.
8: Suleimani HF, Eshraghi A, Daloee MH, Hoseini S, Nakhaee N. Effect of nicorandil on QT dispersion in patients with stable angina pectoris undergoing elective angioplasty: A triple-blind, randomized, placebo-controlled study. Electron Physician. 2017 Aug 25;9(8):4934-4941. doi: 10.19082/4934. eCollection 2017 Aug. PubMed PMID: 28979725; PubMed Central PMCID: PMC5614275.
9: Katoh M, Takeda N, Arimoto T, Abe H, Oda K, Osuga Y, Fujii T, Komuro I. Bevacizumab-Related Microvascular Angina and Its Management with Nicorandil. Int Heart J. 2017 Oct 21;58(5):803-805. doi: 10.1536/ihj.16-537. Epub 2017 Sep 30. PubMed PMID: 28966326.
10: Fukui Y, Nozawa T, Ihori H, Sobajima M, Nakadate T, Matsuki A, Nonomura M, Fujii N, Inoue H, Kinugawa K. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals. Int Heart J. 2017 Oct 21;58(5):787-793. doi: 10.1536/ihj.16-391. Epub 2017 Sep 30. PubMed PMID: 28966311.
11: Zhan B, Huang X, Jiang L, Bao H, Cheng X. Effect of Nicorandil Administration on Preventing Contrast-Induced Nephropathy: A Meta-Analysis. Angiology. 2017 Jan 1:3319717732237. doi: 10.1177/0003319717732237. [Epub ahead of print] PubMed PMID: 28950711.
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14: Wang YP, Zhang Y, Sun YR, Sun ZG, Zuo ZK, Feng ZR, Chang FY, Xu YC, Chen BZ, Ye YY. [Effect of nicorandil on ventricular arrhythmia in patients with acute ST-segment elevation myocardial infarction underwent emergent percutaneous coronary intervention treatment]. Zhonghua Xin Xue Guan Bing Za Zhi. 2017 Aug 24;45(8):701-705. doi: 10.3760/cma.j.issn.0253-3758.2017.08.016. Chinese. PubMed PMID: 28851188.
15: Tarkin JM, Kaski JC. Erratum to: Vasodilator Therapy: Nitrates and Nicorandil. Cardiovasc Drugs Ther. 2017 Aug;31(4):483. doi: 10.1007/s10557-017-6744-z. PubMed PMID: 28808945.
16: Campo G, Pavasini R, Morciano G, Lincoff MA, C Gibson M, Kitakaze M, Lonborg J, Ahluwalia A, Ishii H, Frenneaux M, Ovize M, Galvani M, Atar D, Ibanez B, Cerisano G, Biscaglia S, Neil BJ, Asakura M, Engstrom T, Jones DA, Dawson D, Ferrari R, Pinton P, Ottani F. Data on administration of cyclosporine, nicorandil, metoprolol on reperfusion related outcomes in ST-segment Elevation Myocardial Infarction treated with percutaneous coronary intervention. Data Brief. 2017 Jul 18;14:197-205. doi: 10.1016/j.dib.2017.07.033. eCollection 2017 Oct. PubMed PMID: 28795098; PubMed Central PMCID: PMC5537426.
17: Morishita S, Maeba H, Takehana K, Shiojima I. Nicorandil was an Effective Treatment Option for a Patient with Bland-White-Garland Syndrome. Intern Med. 2017 Sep 1;56(17):2295-2299. doi: 10.2169/internalmedicine.8516-16. Epub 2017 Aug 10. PubMed PMID: 28794372; PubMed Central PMCID: PMC5635302.
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